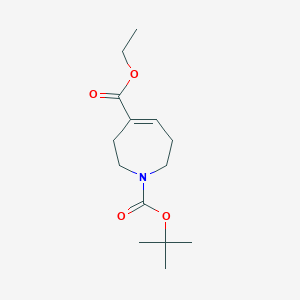

1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate

Description

1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate (CAS: 912444-89-4) is a seven-membered azepine ring derivative functionalized with tert-butyl and ethyl ester groups at positions 1 and 4, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles for pharmaceuticals and agrochemicals. Its partially saturated azepine core provides conformational flexibility, making it valuable for constructing complex molecules with tailored steric and electronic properties. The compound is commercially available in high purity (≥95%) from suppliers like Wuxi YunCui Biology and Hairui Chemical, typically in quantities ranging from 5 mg to 500 mg .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 2,3,6,7-tetrahydroazepine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h7H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQBVXIIESRTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649010 | |

| Record name | 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912444-89-4 | |

| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dicarboxylate ester, the reaction proceeds through a series of steps involving nucleophilic substitution and cyclization to form the azepine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction. The process is carefully monitored to maintain the desired temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Pharmaceutical Development

1-tert-butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate is being investigated for its potential pharmacological properties. Its structural characteristics suggest possible applications in drug design targeting various biological pathways.

Biological Studies

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of azepines can possess antimicrobial effects, making them candidates for developing new antibiotics.

Chemical Biology

This compound serves as a building block in the synthesis of more complex molecules used in chemical biology research. Its unique structure allows researchers to modify it further to explore new biochemical pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. For example, it might inhibit or activate certain enzymes, leading to changes in metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate can be contextualized by comparing it with analogous compounds, as outlined below:

Structural Analogues

Research Findings and Trends

Recent studies emphasize the utility of seven-membered azepines in addressing drug resistance, as their flexibility allows for binding to mutated protein targets. For instance, azepine-based inhibitors show promise in overcoming kinase mutations in oncology . In contrast, six-membered dihydropyridines (e.g., 206111-40-2) are preferred in cardiovascular therapies due to their structural resemblance to nifedipine-like calcium channel blockers .

Biological Activity

1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate (CAS Number: 912444-89-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-tert-butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate is C₁₄H₂₃NO₄ with a molecular weight of approximately 269.34 g/mol. The compound features a bicyclic structure that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a drug candidate in various therapeutic areas. Some key findings include:

1. Antimicrobial Activity:

Studies have indicated that similar bicyclic compounds exhibit antimicrobial properties. For instance, compounds with analogous structures have shown effectiveness against various bacterial strains, suggesting that 1-tert-butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine derivatives may possess similar activities.

2. Anticancer Potential:

Preliminary investigations into related azepine derivatives have suggested potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways.

3. Neuroprotective Effects:

Some research has indicated that azepine derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of these compounds to scavenge free radicals may contribute to their protective effects on neuronal cells.

The precise mechanisms through which 1-tert-butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Interaction with Receptors: Bicyclic compounds often interact with various receptors in the body, potentially modulating neurotransmitter systems or affecting cellular signaling pathways.

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways associated with disease progression.

Case Studies and Research Findings

A review of literature reveals limited but promising data regarding the biological activity of related azepine compounds:

| Study | Findings |

|---|---|

| Study A | Identified antimicrobial activity against Gram-positive bacteria. |

| Study B | Demonstrated cytotoxic effects on various cancer cell lines in vitro. |

| Study C | Reported neuroprotective effects in models of oxidative stress-induced neuronal damage. |

Q & A

Q. What are the typical synthetic routes for 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving protective group strategies and coupling agents. For example:

- Step 1 : Use of lithium diisopropylamide (LDA) in THF/hexane at -78°C to -71°C for deprotonation .

- Step 2 : Acidic hydrolysis (HCl in 1,4-dioxane) at 20–50°C to remove protective groups .

- Step 3 : Palladium-catalyzed coupling (Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C for C–C bond formation .

Optimization focuses on solvent choice (e.g., DMF for nucleophilic substitutions) , temperature control to minimize side reactions, and catalyst loading (e.g., 0.5–1.0 mol% Pd) to balance yield and cost .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Basic characterization : Molecular weight confirmation via mass spectrometry (MS) and elemental analysis (data from CAS entries, e.g., C₁₅H₂₅NO₅, MW 299.36) .

- Advanced methods :

Advanced Research Questions

Q. How can computational methods predict reaction outcomes for derivatives of this compound?

ICReDD’s approach combines quantum chemical calculations (e.g., DFT for transition state analysis) and information science to narrow experimental conditions. For example:

- Reaction path searching : Identifies energetically favorable pathways for azepine ring functionalization .

- Machine learning : Trains models on existing reaction data (e.g., yields from multi-step syntheses ) to predict optimal solvent/catalyst pairs.

- Contradiction handling : Discrepancies between computational predictions (e.g., expected regioselectivity) and experimental results are resolved by refining solvation models or verifying intermediate stability .

Q. What strategies mitigate by-product formation during azepine ring functionalization?

- By-products : Common issues include ring-opening (due to acidic conditions) or over-alkylation.

- Mitigation :

- Protective group tuning : Use of tert-butyl esters (stable under basic conditions) instead of methyl esters .

- Temperature control : Lower reaction temperatures (e.g., 0°C for iodination steps ) reduce side reactions.

- Catalyst screening : Palladium catalysts with bulky ligands (XPhos) improve selectivity in coupling reactions .

Q. How do steric effects influence the reactivity of the tert-butyl and ethyl ester groups?

- Steric hindrance : The tert-butyl group reduces nucleophilic attack at the 1-position, directing reactivity to the 4-ethyl ester.

- Experimental validation :

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Key issues : Racemization during high-temperature steps or purification.

- Solutions :

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

Q. What methodologies validate the stability of this compound under varying storage conditions?

- Stability tests :

- Recommendations : Store under inert gas at -20°C, with desiccants to prevent hydrolysis .

Application in Further Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Case example : Functionalization at the azepine nitrogen (e.g., sulfanyl methylation ) generates analogs for kinase inhibition studies.

- Methodology :

- Click chemistry : Azide-alkyne cycloadditions introduce pharmacophores.

- Enzymatic assays : Test derivatives against target enzymes (e.g., proteases) using fluorescence-based protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.